1-Docosanol-d45
Description
Properties
Molecular Formula |
C₂₂HD₄₅O |
|---|---|
Molecular Weight |
371.88 |
Synonyms |
1-Docosonol-d45; Abreva-d45; Behenic-d45 Alcohol; Behenyl-d45 80 Alcohol; Behenyl-d45 Alc. 80; Behenyl-d45 Alcohol; Conol-d45 2265; Conol-d45 2280; Docosanol-d45; Docosyl-d45 Alcohol; Hainol-d45 22S; IK-d45 2; IK 2-d45 (alcohol); Kalcohl-d45 220; Kal |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Properties
1-Docosanol has been extensively studied for its antiviral activity, particularly against herpes simplex virus types 1 and 2, as well as respiratory syncytial virus. The mechanism of action involves inhibiting the fusion of viral envelopes with host cell membranes, thereby preventing viral entry and replication.
Key Findings:
- Inhibition of Viral Replication : Research indicates that 1-docosanol effectively inhibits the replication of lipid-enveloped viruses in vitro. For instance, a study demonstrated that it significantly reduced the ability of herpes simplex viruses to infect cultured cells .
- Broad-Spectrum Activity : There is potential for 1-docosanol to exhibit broad-spectrum antiviral activity due to its interaction with lipid components of viral envelopes .
Pharmaceutical Applications
1-Docosanol-d45's unique properties make it valuable in pharmaceutical formulations, particularly in topical treatments for viral infections.
Case Studies:
- Topical Formulations : Clinical studies have shown that topical applications of 1-docosanol can reduce the duration and severity of cold sores caused by herpes simplex virus. In one study, patients applying a cream containing 10% 1-docosanol reported faster healing times compared to those using placebo treatments .
- Combination Therapies : Investigations into the synergistic effects of 1-docosanol with other antiviral agents suggest that it may enhance the efficacy of existing antiviral drugs when used in combination therapies.
Cosmetic Applications
In the cosmetic industry, 1-docosanol is utilized primarily as an emollient and emulsifier. Its ability to enhance skin hydration and texture makes it a popular ingredient in various skincare products.
Properties:
- Emollient : Acts as a moisturizer, providing a protective barrier on the skin.
- Thickening Agent : Used to improve the consistency and feel of cosmetic formulations.
Comparison with Similar Compounds
Structural and Physicochemical Properties
1-Docosanol-d45 and its analogs share a linear aliphatic alcohol structure but differ in chain length and isotopic substitution. Key comparisons include:
Notes:
- Deuterium substitution in this compound increases molecular weight by ~13.8% compared to the non-deuterated form, affecting solubility and analytical detection thresholds .
- Longer-chain alcohols (e.g., C28) exhibit reduced water solubility and higher melting points, limiting their use in topical formulations .
Functional and Regulatory Comparisons
Regulatory Status :
- C16-C20 Analogs : Similar regulatory standing; EPA considers them interchangeable for hazard assessments due to structural and functional overlap .
Toxicological and Environmental Profiles
- Deuterium Effects: While isotopic substitution in this compound may slow metabolic degradation, its overall hazard profile aligns with non-deuterated analogs .
Research Findings
- Antiviral Efficacy: 1-Docosanol inhibits herpes simplex virus by disrupting viral envelope fusion, a mechanism shared across C18-C22 alcohols .
- Surfactant Performance: Chain length directly correlates with emulsification efficiency; C22 alcohols (e.g., 1-docosanol) outperform shorter analogs in stabilizing cosmetic formulations .
- Isotopic Utility: this compound enables precise quantification in pharmacokinetic studies, leveraging deuterium's non-radioactive isotopic signature .
Preparation Methods
Catalytic Deuterium-Hydrogen Exchange
Deuterium incorporation into the alkyl chain of 1-docosanol can be achieved via catalytic exchange reactions. This method involves exposing 1-docosanol to deuterium gas (D) in the presence of transition metal catalysts, such as palladium or platinum, under high-pressure conditions. The reaction proceeds via adsorption of deuterium onto the catalyst surface, followed by sequential H-D exchange at carbon-hydrogen bonds.
Key Considerations:
-
Temperature: Optimal exchange occurs at 150–200°C to overcome activation energy barriers.
-
Catalyst Loading: 5–10% palladium on carbon (Pd/C) ensures efficient deuteration.
-
Reaction Duration: Prolonged exposure (72–96 hours) maximizes deuterium incorporation.
A major limitation of this method is incomplete deuteration, particularly at sterically hindered positions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is often required to isolate fully deuterated species.
Reduction of Deuterated Behenic Acid Derivatives
A more controlled approach involves reducing deuterated behenic acid (CDCOOD) or its esters using lithium aluminum deuteride (LiAlD). Behenic acid, a C22 carboxylic acid, serves as a precursor, and its deuteration is achieved through repeated recrystallization in deuterated solvents (e.g., DO or CDOD).
Synthetic Steps:
-
Deuteration of Behenic Acid: Behenic acid is dissolved in DO containing a catalytic amount of DSO and stirred at 80°C for 48 hours to exchange acidic α-hydrogens.
-
Esterification: The deuterated acid is converted to its methyl ester using CDOD and DCC (dicyclohexylcarbodiimide).
-
Reduction: The ester is reduced with LiAlD in anhydrous diethyl ether, yielding this compound after quenching with DO and acid workup.
Advantages:
-
High isotopic purity (>98%) due to stoichiometric deuteration.
-
Scalability for industrial production.
Grignard Synthesis with Deuterated Alkyl Halides
The Grignard reaction offers a modular route to this compound by employing deuterated alkyl halides. For example, deuterated docosyl bromide (CDBr) is reacted with a carbonyl source, such as formaldehyde, followed by hydrolysis.
Procedure:
-
Preparation of Deuterated Docosyl Bromide: Docosanol is treated with PBr in a deuterated solvent (e.g., CDCl) to replace the hydroxyl group with bromine.
-
Grignard Reaction:
-
CDBr + Mg → CDMgBr
-
CDMgBr + HCHO → CDCHOMgBr
-
Hydrolysis with DO yields CDCHOH.
-
Challenges:
-
Ensuring complete deuteration of the alkyl halide precursor.
-
Managing side reactions during Grignard formation.
Purification and Characterization
Chromatographic Techniques
Crude this compound is purified using:
Spectroscopic Validation
-
NMR Spectroscopy: H NMR shows near-complete suppression of proton signals, while H NMR confirms deuterium distribution.
-
Mass Spectrometry (MS): High-resolution MS detects a molecular ion peak at m/z 371.9, corresponding to CDHO.
Challenges and Optimizations
Isotopic Purity
Achieving >99% deuteration requires multiple recrystallization steps or repetitive catalytic exchange. Contamination from residual protons (e.g., hydroxyl or solvent-derived) is mitigated using anhydrous deuterated solvents.
Scalability vs. Cost
While catalytic deuteration is cost-effective, Grignard synthesis offers higher purity but at elevated costs due to deuterated reagents. Industrial-scale production often adopts hybrid approaches.
Q & A
Q. What criteria should guide the inclusion of this compound studies in meta-analyses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
